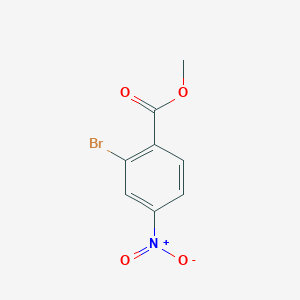

Methyl 2-bromo-4-nitrobenzoate

Descripción

Significance of Functionalized Aromatic Esters in Organic Synthesis

Functionalized aromatic esters are organic compounds characterized by an ester group attached to an aromatic ring, which also bears other functional groups. numberanalytics.com This combination of structural features makes them highly valuable in organic synthesis. They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comresearchgate.net The reactivity of the ester group, coupled with the electronic effects of other substituents on the aromatic ring, allows for a diverse range of chemical transformations, including hydrolysis, reduction, and electrophilic substitution. numberanalytics.com This versatility establishes functionalized aromatic esters as essential tools for chemists in developing new materials and therapeutic agents. researchgate.netchemimpex.com

Strategic Importance of Brominated and Nitrated Aromatic Systems

Aromatic compounds containing bromine and nitro groups are of significant strategic importance in synthetic chemistry. Brominated aromatic compounds are widely used as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals. jalsnet.comresearchgate.net The bromine atom can be readily substituted by other functional groups, making bromoarenes versatile precursors for a wide range of chemical reactions, including cross-coupling reactions catalyzed by palladium complexes. researchgate.netscirp.org

Similarly, aromatic nitro compounds are of paramount importance due to their role as intermediates in the synthesis of dyes, pharmaceuticals, agrochemicals, and explosives. numberanalytics.comsci-hub.se The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, activating it for certain reactions and deactivating it for others. numberanalytics.combyjus.comlibretexts.org This modulating effect is a key tool for directing the course of a synthesis.

Overview of Research Trajectories for Methyl 2-Bromo-4-nitrobenzoate

This compound is a specialized substituted benzoate (B1203000) that incorporates both a bromine atom and a nitro group, making it a highly reactive and versatile building block in organic synthesis. chemimpex.com Research involving this compound primarily focuses on its utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. chemimpex.com Its unique substitution pattern, with a bromine atom ortho to the methyl ester and a nitro group para to it, allows for selective chemical transformations. Researchers leverage the distinct reactivity of the bromo and nitro groups to construct intricate molecular architectures. chemimpex.com For instance, the bromine atom can participate in nucleophilic substitution and coupling reactions, while the nitro group can be reduced to an amino group, opening pathways to a variety of other functionalizations. chemimpex.com This makes this compound a valuable precursor in the development of novel compounds with desired biological or material properties. chemimpex.comchemimpex.com

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | chemimpex.comcymitquimica.comnih.gov |

| Molecular Weight | 260.04 g/mol | chemimpex.comcymitquimica.comnih.gov |

| CAS Number | 100959-22-6 | chemimpex.comnih.govtcichemicals.com |

| Appearance | Light yellow to light orange solid/powder/crystal | chemimpex.comcymitquimica.comtcichemicals.com |

| Melting Point | 71-86 °C | chemimpex.comtcichemicals.comchemicalbook.com |

| Purity | ≥96% to >98% | chemimpex.comcymitquimica.comtcichemicals.com |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a simpler aromatic compound like toluene (B28343). A common synthetic route involves the nitration of toluene to produce 4-nitrotoluene (B166481), followed by oxidation to yield 4-nitrobenzoic acid. brainly.com The subsequent step is the bromination of 4-nitrobenzoic acid at the 2-position to give 2-bromo-4-nitrobenzoic acid. brainly.com Finally, esterification of the carboxylic acid with methanol (B129727), often facilitated by a reagent like thionyl chloride, yields the target compound, this compound. chemicalbook.com

Research Applications

This compound serves as a key intermediate in various research applications:

Pharmaceutical Synthesis: It is a building block in the creation of potential pharmaceutical agents, including anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com

Organic Synthesis: Chemists utilize it to construct more complex molecules and to develop new materials. chemimpex.com

Agrochemicals: Its structure is incorporated into the synthesis of new agrochemicals. chemimpex.com

Dyes and Pigments: It acts as an intermediate in the production of certain dyes and pigments. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-bromo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMZAFDNPJLOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578722 | |

| Record name | Methyl 2-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100959-22-6 | |

| Record name | Methyl 2-bromo-4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Bromo-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 4 Nitrobenzoate

Established Synthetic Routes and Reaction Optimizations

The synthesis of Methyl 2-bromo-4-nitrobenzoate can be approached through several established chemical transformations. The choice of route often depends on the availability and cost of starting materials. The most common pathways involve the modification of a pre-existing benzoic acid or benzoate (B1203000) structure.

Esterification of 2-Bromo-4-nitrobenzoic Acid Precursors

The most direct method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid. chemicalbook.com This reaction, known as Fischer esterification, is a cornerstone of organic synthesis. It typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often requires heating to drive the reaction to completion. truman.edutruman.edu

Another method for esterification involves the use of trimethylsilyldiazomethane (B103560). This reagent offers a milder alternative to traditional acid-catalyzed methods and can be used when sensitive functional groups are present in the molecule. For instance, a solution of 2-bromo-5-nitrobenzoic acid in toluene (B28343) and methanol can be treated with trimethylsilyldiazomethane in diethyl ether to yield the corresponding methyl ester in quantitative yield without requiring extensive purification. uva.nl

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Cost-effective, common reagents |

| Trimethylsilyldiazomethane | Trimethylsilyldiazomethane, Toluene/Methanol | Room Temperature | Mild conditions, high yield |

Nitration Reactions for the Introduction of the Nitro Group

An alternative synthetic strategy involves introducing the nitro group (-NO₂) onto a pre-existing methyl benzoate derivative through an electrophilic aromatic substitution reaction. The logical starting material for this approach is Methyl 2-bromobenzoate (B1222928).

The nitration is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.eduyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com In the case of Methyl 2-bromobenzoate, the existing substituents direct the incoming nitro group. The bromine atom is an ortho-, para-director, while the methyl ester group is a meta-director. The directing effects of these groups lead to the formation of this compound as a major product. The reaction is highly exothermic and requires careful temperature control, often being performed in an ice bath to prevent over-nitration and side reactions. truman.edu

Halogenation Strategies for Benzoic Acid Derivatives

Halogenation represents another key synthetic route, where a bromine atom is introduced onto a nitro-substituted benzoic acid derivative. Starting with 4-nitrobenzoic acid or its methyl ester, electrophilic bromination can be used to install the bromine atom at the 2-position.

The carboxyl and ester groups are deactivating and meta-directing, while the nitro group is also deactivating and meta-directing. In 4-nitrobenzoic acid, the positions ortho to the carboxyl group (positions 2 and 6) are electronically deactivated, but the nitro group at position 4 further influences the regioselectivity. The reaction with bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), leads to substitution at the position meta to the nitro group, which is the 2-position. quora.com

An alternative to direct halogenation is halodecarboxylation, a process where a carboxylic acid is converted to an organic halide by cleaving the carbon-carbon bond of the carboxyl group. acs.org This method can provide regioisomers that are difficult to obtain through direct electrophilic aromatic substitution. acs.org

Multi-Step Synthesis Pathways for Substituted Benzoates

The synthesis of this compound is often achieved through a multi-step sequence starting from simple, readily available aromatic compounds like toluene. One effective pathway involves a specific order of nitration, bromination, and oxidation reactions to ensure the correct regiochemistry. brainly.com

A common sequence is as follows:

Nitration of Toluene: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, leading primarily to the formation of 4-nitrotoluene (B166481). brainly.com

Bromination of 4-Nitrotoluene: The resulting 4-nitrotoluene is then subjected to bromination. The methyl group directs the incoming bromine to the ortho position (carbon 2), and the nitro group directs it to the meta position (also carbon 2). This alignment of directing effects results in the formation of 2-bromo-4-nitrotoluene (B188816). brainly.com

Oxidation: The methyl group of 2-bromo-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This step yields 2-bromo-4-nitrobenzoic acid. brainly.comchemicalbook.com

Esterification: Finally, the 2-bromo-4-nitrobenzoic acid is converted to its methyl ester, this compound, via Fischer esterification as described previously. truman.edutruman.edu

This strategic, multi-step approach is crucial for controlling the placement of substituents on the aromatic ring. truman.eduyoutube.com

Novel Catalytic Approaches in this compound Synthesis

Recent advances in organic synthesis have introduced novel catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has provided new avenues for the functionalization of aromatic compounds.

Transition Metal-Catalyzed Processes for Aromatic Functionalization

Transition metal catalysts, especially those based on palladium (Pd), rhodium (Rh), and copper (Cu), have been instrumental in developing new synthetic routes. While direct catalytic synthesis of this compound is not widely documented, related processes highlight potential future strategies.

Denitrative Coupling: One innovative approach involves the use of the nitro group itself as a leaving group in cross-coupling reactions. Transition-metal-catalyzed denitrative coupling allows for the formation of C-C, C-O, and other bonds at the position of the nitro group. acs.org For example, palladium complexes have been shown to catalyze the denitrative reaction of nitroarenes with arylboronic acids to form diaryl ethers. acs.org This type of reaction could potentially be adapted to functionalize a nitrobenzoate precursor.

Decarboxylative Cross-Coupling: Another advanced strategy is decarboxylative C-C bond formation, where a carboxylic acid is coupled with a carbon electrophile under transition metal catalysis. A process has been described for the coupling of 2-nitro-5-fluorobenzoic acid salts with 1-bromo-3,4-dichlorobenzene using a dual-catalyst system containing two different transition metals. google.com This methodology could conceivably be applied to precursors of this compound.

Catellani Reaction: The Catellani reaction, which utilizes palladium/norbornene catalysis, is a powerful tool for the ortho-functionalization of haloarenes. researchgate.net This reaction could potentially be used to introduce substituents at the ortho position of a substituted benzoate, offering a novel pathway to highly functionalized aromatic esters.

Table 2: Research Findings in Advanced Catalysis for Aromatic Functionalization

| Catalytic Method | Catalyst System | Transformation | Potential Application | Reference |

| Denitrative Etherification | Pd-complex, Cs₂CO₃ | Replaces a -NO₂ group with an -OAr group | Functionalization of a nitrobenzoate precursor | acs.org |

| Decarboxylative Coupling | Dual Transition Metal Catalyst | Couples a benzoic acid with an aryl halide | C-C bond formation on a nitrobenzoic acid | google.com |

| Catellani Reaction | Pd/Norbornene | Ortho-functionalization of a haloarene | Introduction of substituents on a bromobenzoate | researchgate.net |

Organocatalysis and Biocatalysis in Nitrobenzoate Synthesis

The quest for milder reaction conditions and enhanced selectivity has led to the exploration of organocatalysis and biocatalysis in the synthesis of nitroaromatic compounds, including derivatives of benzoic acid.

Organocatalysis: This field utilizes small organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the direct synthesis of this compound are still emerging, related research provides significant insights. For instance, organocatalytic approaches have been developed for the enantioselective reduction of tetrasubstituted nitroalkenes, which are synthesized from α,β-unsaturated esters through a nitration step. mdpi.com The application of organocatalysts to the nitration of aromatic esters is an area of active investigation, with the potential to offer alternatives to harsh traditional nitrating agents. mdpi.com Furthermore, studies on the organocatalytic amidation and trans-esterification of aromatic esters serve as models for reactions involving benzoate structures. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under mild, environmentally benign conditions. The field of biocatalytic nitration is particularly promising, although still in its early stages of development. acs.orgresearchgate.net Enzymes such as cytochrome P450 have been shown to catalyze the nitration of aromatic substrates like L-tryptophan. acs.org Research into flavin-dependent halogenases demonstrates the potential for biocatalytic bromination of aromatic compounds with high regioselectivity. pnas.orgnih.gov While direct enzymatic synthesis of this compound has not been extensively reported, the existing enzymatic strategies for nitration and halogenation of aromatics provide a foundation for future development. acs.orgpnas.orgdigitellinc.com

| Catalytic Approach | Reaction Type | Potential Application to this compound Synthesis | Key Advantages |

| Organocatalysis | Nitration, Halogenation, Esterification | Regioselective nitration and bromination of the aromatic ring; Catalytic esterification of 2-bromo-4-nitrobenzoic acid. | Mild reaction conditions, metal-free, potential for enantioselectivity. |

| Biocatalysis | Nitration, Halogenation | Selective enzymatic nitration and bromination of a suitable benzoic acid derivative. | High selectivity (regio- and stereo-), environmentally friendly (aqueous media, mild temperatures), reduced byproducts. |

Green Chemistry Principles in the Production of this compound

The integration of green chemistry principles is crucial for developing sustainable synthetic routes. Key areas of focus include the use of alternative reaction media and the optimization of atom economy and waste minimization.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into greener alternatives is a major focus.

Solvent-Free Esterification: The esterification of benzoic acid derivatives can be performed under solvent-free conditions. tandfonline.comijstr.orgepa.gov For example, using solid acid catalysts like modified montmorillonite (B579905) K10 or supported iron oxide nanoparticles allows for the efficient esterification of various benzoic acids with alcohols without the need for a solvent. ijstr.orgepa.govmdpi.com This approach simplifies product isolation and reduces solvent-related waste.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These have emerged as promising alternative reaction media due to their low volatility, thermal stability, and recyclability. sid.ir

Bromination: Ionic liquids have been shown to promote the regioselective bromination of aromatic compounds, including anilines, using reagents like N-bromosuccinimide (NBS) or copper(II) bromide. sci-hub.rubeilstein-journals.orgscirp.org

Nitration: Deep eutectic solvents have been utilized for the nitration of aromatic compounds, offering a greener alternative to conventional acidic media. sci-hub.semdpi.com The use of ILs as solvents for electrophilic nitration has also been explored, demonstrating their potential to enhance reaction efficiency and facilitate catalyst recycling. researchgate.net

Maximizing the incorporation of all reactant atoms into the final product (atom economy) and minimizing waste are central tenets of green chemistry. wikipedia.orgsigmaaldrich.com

Atom Economy: Fischer-Speier esterification, a common method for producing esters like this compound from the corresponding carboxylic acid and alcohol, is inherently more atom-economical than methods using acid chlorides or anhydrides, as the only byproduct is water. nrochemistry.comwikipedia.org Rearrangement and addition reactions are considered the most atom-economical. primescholars.com

Waste Minimization: Traditional nitration and bromination reactions often generate significant acidic and halogenated waste. C-H functionalization is a powerful strategy for improving step economy and reducing waste by directly converting C-H bonds into desired functional groups. sigmaaldrich.comresearchgate.netnih.govrsc.org The development of catalytic systems, such as Fe2O3/zeolite for bromination, allows for the use of more benign reagents and facilitates catalyst recycling, thereby minimizing waste. rsc.org The conversion of waste materials into valuable aromatic compounds is another emerging strategy for a circular economy in chemical production. rsc.org

| Green Chemistry Principle | Application in Synthesis of this compound | Research Findings |

| Solvent-Free Reactions | Esterification of 2-bromo-4-nitrobenzoic acid | Can be effectively catalyzed by solid acids like modified clays, leading to high yields and easy product separation. ijstr.orgepa.govmdpi.com |

| Alternative Media | Bromination and Nitration steps | Ionic liquids and deep eutectic solvents can serve as recyclable media, enhancing regioselectivity and safety. sci-hub.rumdpi.comresearchgate.net |

| Atom Economy | Esterification step | Direct esterification of the carboxylic acid with methanol offers high atom economy compared to other acylation methods. nrochemistry.comwikipedia.org |

| Waste Minimization | Overall synthesis | Utilizing catalytic methods for bromination and nitration, and exploring C-H activation can reduce byproducts and allow for catalyst recycling. sigmaaldrich.comrsc.org |

Industrial Scale Synthesis and Process Intensification of this compound

Translating a synthetic route from the laboratory to an industrial scale requires careful consideration of safety, efficiency, and cost. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is key to modern chemical manufacturing. numberanalytics.comaiche.orgmdpi.comnumberanalytics.com

Continuous Flow Synthesis: A significant advancement in process intensification is the shift from batch to continuous flow reactors. frontiersin.org This technology offers superior heat and mass transfer, leading to better control over reaction parameters, improved safety (especially for highly exothermic reactions like nitration), and enhanced product consistency. frontiersin.orgrsc.orgrsc.orgresearchgate.netresearchgate.net The continuous flow synthesis of nitroaromatic compounds has been demonstrated to be highly efficient and scalable, offering high yields and selectivity while minimizing safety risks associated with traditional batch nitrations. rsc.orgrsc.orgresearchgate.net This approach is highly applicable to the industrial production of this compound, particularly for the hazardous nitration step.

Process Intensification Technologies:

Reactive Distillation: This technique combines reaction and separation in a single unit, which can be particularly effective for equilibrium-limited reactions like esterification, driving the reaction to completion by continuously removing the water byproduct. numberanalytics.com

Microreactors: These offer extremely high surface-area-to-volume ratios, enabling rapid heat and mass transfer, which is ideal for optimizing reaction conditions and improving yields and selectivity in fine chemical synthesis. numberanalytics.com

Alternative Energy Sources: The use of microwaves or ultrasound can significantly accelerate reaction rates, leading to shorter processing times and increased throughput. aiche.org

The adoption of these process intensification strategies can lead to substantial reductions in equipment size, energy consumption, and waste generation, making the industrial production of this compound more sustainable and economically viable. mdpi.comnumberanalytics.com

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Bromo 4 Nitrobenzoate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of methyl 2-bromo-4-nitrobenzoate is susceptible to nucleophilic attack, a reaction facilitated by the presence of the electron-withdrawing nitro group. This section explores the kinetics, thermodynamics, and the factors influencing the efficiency and outcome of these substitution reactions.

Kinetics and Thermodynamics of Halogen Substitution

Nucleophilic aromatic substitution (SNAr) on this compound typically proceeds through a bimolecular addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This step is generally the rate-determining step of the reaction. The presence of the electron-withdrawing nitro group in the para position and the methyl ester in the meta position (relative to the bromine) activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The rate of substitution is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. The reaction rate can be expressed as:

Rate = k[this compound][Nucleophile]

Reduction Pathways of the Nitro Group to Amine Functionality

The nitro group of this compound can be selectively reduced to an amine, a transformation of significant synthetic utility. The choice of reducing agent and reaction conditions determines the selectivity and efficiency of this reduction.

Catalytic Hydrogenation Mechanisms and Selectivity

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. The mechanism of catalytic hydrogenation of nitrobenzene (B124822) on non-noble metals like nickel has been proposed to involve the initial dissociation of the N-O bonds, leading to a partially oxidized catalyst surface, followed by successive hydrogenation steps to form the aniline. rsc.org

For this compound, a key challenge is to achieve selective reduction of the nitro group without affecting the bromine atom or the ester functionality. Palladium on carbon (Pd/C) is often a suitable catalyst for this transformation. The selectivity is influenced by the catalyst loading, hydrogen pressure, and the choice of solvent. Careful control of these parameters is necessary to prevent hydrodebromination (removal of the bromine atom).

Chemoselective Reduction Strategies for Nitroaromatics

Besides catalytic hydrogenation, several other methods offer high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities. These methods are particularly useful for substrates like this compound, where preserving the bromo-substituent is crucial for subsequent reactions.

One effective strategy involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org These reagents can selectively reduce the nitro group while leaving the aryl halide intact. Another approach utilizes transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) is used in the presence of a catalyst. A study reported a chemoselective reduction of nitroarenes using a simple and bench-stable iron(III) catalyst and a silane, which showed tolerance for a wide array of functional groups, including aryl halides. rsc.org

| Reducing Agent | Catalyst | Solvent | Product |

| H₂ (gas) | Pd/C | Ethanol | Methyl 2-bromo-4-aminobenzoate |

| Fe / NH₄Cl | - | Ethanol/Water | Methyl 2-bromo-4-aminobenzoate |

| SnCl₂·2H₂O | - | Ethanol | Methyl 2-bromo-4-aminobenzoate |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex to form a palladium(II) species. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Prominent examples of such reactions include the Suzuki and Heck couplings. The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. organic-chemistry.orgwikipedia.org The Heck reaction, on the other hand, couples the aryl bromide with an alkene. organic-chemistry.org

The success of these reactions with this compound depends on the careful selection of the palladium catalyst, ligands, base, and solvent to ensure compatibility with the nitro and ester functionalities. While the electron-withdrawing nature of the substituents can influence the oxidative addition step, these reactions offer a versatile platform for the derivatization of the this compound scaffold. nih.gov

| Reaction Type | Coupling Partner | Catalyst | Base | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 4-nitro-2-phenylbenzoate |

| Heck | Methyl acrylate | Pd(OAc)₂ | Et₃N | Methyl 2-(2-methoxycarbonylvinyl)-4-nitrobenzoate |

Suzuki-Miyaura Coupling Investigations for Aryl Halides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, the presence of both an electron-withdrawing nitro group and a sterically demanding ortho-bromo substituent influences the reactivity of the substrate. The electron-withdrawing nature of the nitro group is anticipated to enhance the rate of the initial oxidative addition of the aryl bromide to the palladium(0) catalyst. This step is often the rate-determining step in the catalytic cycle.

The general mechanism is as follows:

Oxidative Addition: A coordinatively unsaturated palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the carbon-bromine bond of this compound. This forms a square planar palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. This step forms a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While specific mechanistic studies detailing the kinetic profile of this compound in Suzuki-Miyaura coupling are not extensively documented in publicly available literature, the reaction is expected to proceed efficiently. The electronic properties of the substrate are favorable for the oxidative addition step. Research on similar electron-deficient aryl bromides supports the feasibility and generally high yields of such transformations. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | >85 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | >88 |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of related aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Other Aryl Halide Coupling Methodologies and Scope

Beyond the Suzuki-Miyaura reaction, this compound is a viable substrate for a range of other palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of various functional groups at the 2-position of the aromatic ring.

Heck Coupling: The Heck reaction couples aryl halides with alkenes. For this compound, a reaction with an alkene such as styrene, in the presence of a palladium catalyst and a base, would be expected to yield a substituted stilbene (B7821643) derivative. The electron-deficient nature of the aryl bromide should facilitate the oxidative addition step. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The coupling of this compound with an alkyne like phenylacetylene (B144264) would produce a 2-alkynyl-4-nitrobenzoate derivative. wikipedia.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. The reaction of this compound with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, would yield the corresponding N-aryl amine. The reaction is known to be tolerant of a wide range of functional groups, including nitro groups. wikipedia.org

Table 2: Scope of Other Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Substituted Stilbene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | Diarylacetylene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Aryl Amine |

Note: This table outlines the expected scope of these reactions based on established methodologies for similar aryl bromides.

Other Reactive Transformations and Functional Group Interconversions

The functional groups present in this compound, namely the nitro group, the ester, and the bromine atom, allow for a variety of other chemical transformations.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. wikipedia.org Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are also effective and can offer chemoselectivity in the presence of other reducible functional groups. The resulting methyl 2-bromo-4-aminobenzoate is a versatile intermediate for the synthesis of various heterocyclic compounds.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group para to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution. While the ortho position of the bromine relative to the ester might provide some steric hindrance, reactions with strong nucleophiles such as amines or alkoxides can lead to the displacement of the bromide. This provides an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds.

Table 3: Functional Group Interconversions of this compound

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Nitro Reduction | H₂, Pd/C | Amine |

| Nitro Reduction | Fe, CH₃COOH | Amine |

| Nucleophilic Substitution | R₂NH | Secondary/Tertiary Amine |

| Nucleophilic Substitution | NaOR | Ether |

Note: This table summarizes key functional group interconversions possible with this compound.

Applications of Methyl 2 Bromo 4 Nitrobenzoate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of Methyl 2-bromo-4-nitrobenzoate, conferred by its bromo and nitro functional groups, makes it an essential starting material for creating sophisticated organic structures. chemimpex.com The bromine atom serves as an excellent leaving group in nucleophilic substitution and a handle for cross-coupling reactions, while the nitro group can be readily reduced to an amino group, which is a key step in many cyclization and derivatization processes.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound and its isomers serve as key precursors for a variety of heterocyclic systems. The strategic placement of the reactive groups allows for intramolecular reactions to form rings.

A notable application is in the synthesis of isocoumarin-based D-π-A (Donor-π-Acceptor) systems, which are valuable as polarity-sensitive fluorescent dyes. unimi.it In a multi-step synthesis, a related isomer, methyl 2-bromo-5-nitrobenzoate, undergoes a Sonogashira coupling with an alkyne, followed by a silver/acid co-catalyzed cyclization to form the isocoumarin (B1212949) core. unimi.it The nitro group acts as the electron-acceptor part of the final dye molecule. unimi.it

Similarly, the underlying nitrobenzoate framework is used to construct other heterocyclic systems like benzimidazoles. For instance, a related derivative, ethyl 4-(methylamino)-3-nitrobenzoate, can undergo reductive cyclization with an aldehyde in the presence of sodium dithionite. medcraveonline.com This one-pot reaction simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the benzimidazole (B57391) ring, a privileged scaffold in medicinal chemistry. medcraveonline.com

Table 1: Examples of Heterocyclic Systems Synthesized from Nitrobenzoate Precursors

| Heterocyclic System | Key Precursor (Isomer/Derivative) | Synthetic Strategy | Research Application |

|---|---|---|---|

| Isocoumarins | Methyl 2-bromo-5-nitrobenzoate | Sonogashira coupling followed by Ag(I)/p-TSA co-catalyzed cyclization unimi.it | Polarity-sensitive fluorescent dyes unimi.it |

| Benzimidazoles | Ethyl 4-(methylamino)-3-nitrobenzoate | One-pot reductive cyclization with an aldehyde medcraveonline.com | Pharmaceutical scaffolds medcraveonline.com |

| Isoindolinones | Methyl 2-(bromomethyl)-3-nitrobenzoate | Condensation with an amine followed by cyclization google.com | Precursors to complex pharmaceuticals like Lenalidomide google.com |

The distinct reactivity of the bromo and nitro groups on the benzoate (B1203000) ring allows for their selective and sequential modification, enabling the synthesis of highly functionalized aromatic compounds. This is particularly valuable in the synthesis of pharmaceutical agents.

A prominent example is the synthesis of Lenalidomide, where a structural isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate. google.comhomesunshinepharma.com The synthesis involves the condensation of this intermediate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.com In this step, the bromomethyl group reacts to form the isoindolinone core of the molecule. google.com The nitro group is then catalytically hydrogenated to an amino group in a subsequent step to yield the final active pharmaceutical ingredient. google.com This process highlights how each functional group on the starting material can be addressed independently to build a complex molecular target.

Building Block for Advanced Materials and Polymers

The utility of this compound extends into material science, where it can be incorporated into polymers and other advanced materials to impart specific functionalities. chemimpex.com

This compound can be envisioned as a monomer precursor for creating functional polymers. The bromine atom is suitable for metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille couplings, to form the polymer backbone. The pendant nitro group can be retained in the final polymer or modified through post-polymerization modification. Reducing the nitro group to an amine, for example, would introduce basic sites along the polymer chain, altering its solubility and providing points for further functionalization.

Table 2: Potential Polymerization Strategies and Functionalization

| Polymerization Method | Role of Bromo Group | Role of Nitro Group | Potential Polymer Properties |

|---|---|---|---|

| Suzuki Coupling | Reactive site for coupling with a boronic acid co-monomer | Can be retained for electron-deficient properties or reduced to an amine post-polymerization | Tunable electronic properties, sites for cross-linking |

| Sonogashira Coupling | Reactive site for coupling with an alkyne co-monomer | Imparts polarity and can be modified to alter solubility and reactivity | Conjugated polymers for electronic applications |

| Heck Coupling | Reactive site for coupling with an alkene co-monomer | Provides a handle for post-polymerization functionalization | Thermally stable materials with modifiable side chains |

The electronic characteristics of this compound make it and related structures intriguing for the development of optoelectronic materials. The combination of an electron-withdrawing nitro group and a polarizable bromine atom on the π-conjugated benzene (B151609) ring is a common design feature in molecules for nonlinear optics (NLO) and other optoelectronic applications. researchgate.net

Research on the related compound 2-bromo-4-nitroaniline (B50497) shows that this substitution pattern can lead to materials with significant thermal stability and NLO properties, making them candidates for use in electronic and optoelectronic devices. researchgate.net The synthesis of isocoumarin-based fluorescent dyes from a bromo-nitrobenzoate isomer further demonstrates this principle, where the nitro group is integral to creating a push-pull system that governs the material's photophysical properties. unimi.it

Table 3: Contribution of Functional Groups to Optoelectronic Properties

| Functional Group | Property | Contribution to Optoelectronic Function |

|---|---|---|

| Nitro Group (-NO₂) | Strong Electron-Withdrawing Nature | Creates a molecular dipole (push-pull system); acts as an electron acceptor. unimi.it |

| Bromo Group (-Br) | Heavy Atom / Leaving Group | Can influence intersystem crossing in photophysics; provides a reactive site for attaching the chromophore to other structures. researchgate.net |

| Aromatic Ring | π-Conjugated System | Serves as the electron-conducting bridge (π-bridge) between donor and acceptor groups. unimi.it |

Role in Dye and Pigment Chemistry

This compound serves as an intermediate in the production of dyes and pigments. chemimpex.com In this context, the nitro group often forms part of the chromophore—the region of the molecule responsible for absorbing light and thus producing color. The bromo and methyl ester groups provide reactive handles for chemical modification. For example, the bromine can be substituted by nucleophiles such as amines or thiols, which can act as auxochromes to modify the color and properties (like solubility or lightfastness) of the resulting dye. The synthesis of fluorescent isocoumarin dyes from a related bromo-nitrobenzoate precursor is a direct illustration of its application in creating highly specialized dye molecules. unimi.it

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-4-nitroaniline |

| 2-bromo-5-nitrobenzoic acid |

| 3-aminopiperidine-2,6-dione hydrochloride |

| Benzimidazole |

| Ethyl 4-(methylamino)-3-nitrobenzoate |

| Isocoumarin |

| Lenalidomide |

| Methyl 2-bromo-5-nitrobenzoate |

| Methyl 2-(bromomethyl)-3-nitrobenzoate |

Role of Methyl 2 Bromo 4 Nitrobenzoate in Contemporary Medicinal and Agrochemical Research

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The structural characteristics of methyl 2-bromo-4-nitrobenzoate make it a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its application spans different therapeutic areas, including the development of anti-inflammatory drugs and anti-cancer agents.

Synthesis of Anti-inflammatory Agents

This compound has been utilized in the synthesis of novel pharmacophores with potential anti-inflammatory properties. An example of this is its use in the creation of new glucocorticoid agonists, which are known for their potent anti-inflammatory effects.

In one synthetic route, this compound is reacted with resorcinol (B1680541) dimethyl ether. tandfonline.com This initial step is part of a broader process to introduce specific aryl ring substituents. tandfonline.com The resulting intermediates can then undergo further functionalization. tandfonline.com This pathway leads to the formation of complex molecules, such as 2,5-dihydro-10-methoxy-2,2,4-trimethyl-5-(1-methyl-3-cyclohexenyl)-1H- nih.govbenzopyrano[3,4-f]quinoline, which has demonstrated selectivity for the glucocorticoid receptor. tandfonline.com The binding affinities of representative compounds from this series highlight their potential as selective anti-inflammatory agents. tandfonline.com

Table 1: Representative Binding Affinities for Novel Glucocorticoid Receptor Agonists

| Example Number | R1 | R2 | R3 | Ki (nM) GR | Ki (nM) PR | Selectivity |

|---|---|---|---|---|---|---|

| 1 | H | Me | H | 1.2 | 3.2 | 2.7 |

| 2 | MeO | Me | 1-methyl-3-cyclohexenyl | 0.3 | >1000 | >3333 |

Data sourced from a study on a novel glucocorticoid pharmacophore. tandfonline.com

Development of Anti-cancer Therapeutics (e.g., Bicalutamide (B1683754) Pathway)

In the realm of oncology, derivatives of bicalutamide, a potent anti-androgen, are being explored for both therapeutic and diagnostic purposes. Research into imaging agents for prostate cancer, where androgen receptors (AR) are often overexpressed, has led to the synthesis of radiolabeled bicalutamide analogs. nih.gov

One such study focused on the development of non-steroidal AR-mediated imaging agents. nih.gov This involved the synthesis of compounds like 4-[76Br]bromobicalutamide and [76Br]bromo-thiobicalutamide. nih.gov These analogs were found to have a significantly higher affinity for the androgen receptor compared to bicalutamide itself. nih.gov The synthesis of these molecules, while not directly starting from this compound, follows pathways where related brominated and nitrated benzoic acid derivatives are key intermediates. The biological evaluation of these compounds in animal models is crucial for determining their potential for in-vivo applications. nih.gov

Design and Synthesis of Agrochemical Compounds

The utility of this compound and its structural relatives extends into the field of agrochemicals, where they serve as foundational molecules for creating new herbicides and insecticides. chemimpex.com

Herbicides and Insecticides Synthesis

In the quest for new and effective pesticides, researchers have explored novel meta-diamide compounds. While a specific synthesis starting from this compound is not detailed in the provided research, the synthesis of related compounds from methyl 2-fluoro-3-nitrobenzoate offers a clear blueprint for how such intermediates are used. mdpi.comnih.gov

The general approach involves a multi-step synthesis. For instance, the key intermediate, 2-fluoro-3-(N-methylbenzamido)benzoic acid, is prepared from methyl 2-fluoro-3-nitrobenzoate. mdpi.comnih.gov This intermediate is then coupled with other molecules to produce a range of novel meta-diamide compounds. mdpi.comnih.gov These synthetic explorations provide a strong basis for the potential use of this compound in similar pathways to generate new insecticidal agents. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Agrochemical Derivatives

The development of new agrochemicals is heavily reliant on understanding the relationship between a molecule's structure and its biological activity (SAR). For the novel meta-diamide insecticides synthesized, SAR studies have provided valuable insights.

Insecticidal activity assessments revealed that many of the synthesized compounds exhibited 100% lethality against pests like Plutella xylostella and Aphis craccivora at a concentration of 500 mg·L−1. nih.gov Notably, some compounds demonstrated significant insecticidal activity even at much lower concentrations. nih.gov SAR analysis indicated that compounds with specific substitutions, such as R1 = CH3 and R2 = Br, showed high lethality against A. craccivora. nih.gov These findings are crucial for guiding the design of more potent and selective insecticides.

Table 2: Insecticidal Activity of Novel Meta-Diamide Compounds

| Compound | Lethality (%) against P. xylostella at 0.625 mg·L−1 | Lethality (%) against A. craccivora at 500 mg·L−1 |

|---|---|---|

| C-2 | 60.00–100.00 | 100.00 |

| C-3 | 60.00–100.00 | 100.00 |

| C-4 | 60.00–100.00 | Not specified |

| D-2 | 60.00–100.00 | 100.00 |

Data from a study on novel meta-diamide insecticides. nih.gov

Biochemical and Biological Evaluation Studies

The final step in the development of new pharmaceutical or agrochemical compounds is their biochemical and biological evaluation. This involves testing the synthesized molecules in relevant biological systems to determine their activity and potential for practical application.

For the novel glucocorticoid agonists synthesized from this compound, in vitro binding assays were conducted to determine their affinity for the human glucocorticoid receptor-α and progesterone (B1679170) receptor-A isoforms. tandfonline.com The results showed that some compounds had high and selective affinity for the glucocorticoid receptor. tandfonline.com

In the case of the radiolabeled bicalutamide analogs, their biological evaluation included in vivo tissue distribution studies in animal models. nih.gov These studies are essential for assessing the uptake of the imaging agent in target tissues, such as androgen receptor-positive tumors. nih.gov

For the newly synthesized meta-diamide insecticides, their biological evaluation involved testing their insecticidal activity against various pests, including Plutella xylostella, Nilaparvata lugens, and Aphis craccivora. nih.gov These tests are critical for identifying the most potent compounds for further development as commercial pesticides.

Computational Chemistry and Spectroscopic Characterization in the Context of Methyl 2 Bromo 4 Nitrobenzoate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. While specific, comprehensive DFT studies on Methyl 2-bromo-4-nitrobenzoate are not widely published, the principles of these methods can be applied to predict its behavior based on its constituent functional groups.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. irjweb.com For a molecule like this compound, DFT calculations would typically be employed to determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. journalirjpac.com The presence of a bromine atom, a nitro group, and a methyl ester group creates a complex electronic environment. DFT studies on similar nitroaromatic compounds are used to model and understand geometrical and electronic characteristics. mdpi.com The results of such calculations provide insight into the molecule's stability and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. journalirjpac.comku.edu.np The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.combanglajol.info

For this compound, the electron-withdrawing nature of the nitro group and the carbonyl group would be expected to significantly lower the energy of the LUMO, localizing it primarily on the nitrobenzene (B124822) ring system. The HOMO would likely be distributed across the benzene (B151609) ring. This low-lying LUMO makes the aromatic ring susceptible to nucleophilic attack. The energy gap is a critical parameter in determining global reactivity descriptors like chemical hardness and softness, which quantify the molecule's resistance to change in its electron distribution. banglajol.info

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactive sites. irjweb.com The MESP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. banglajol.info

In an MESP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl group of the ester. mdpi.comnih.gov These regions represent the primary sites for interaction with electrophiles. Conversely, areas of positive potential (colored blue) would be expected around the hydrogen atoms of the aromatic ring and the methyl group, indicating these as sites for potential nucleophilic interaction. banglajol.info The MESP of nitrobenzene derivatives is strongly influenced by the inductive effects of the substituents. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide definitive experimental evidence for the structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the aromatic region is particularly informative. Available data indicates the following chemical shifts in deuterated chloroform (B151607) (CDCl₃): a singlet at 8.50 ppm, and a doublet of doublets at 8.21 ppm. chemicalbook.com The singlet corresponds to the proton at the C3 position, situated between the bromo and nitro groups. The doublet of doublets corresponds to the proton at the C5 position, while the signal for the C6 proton is also expected in this downfield region. The methyl protons of the ester group would appear as a sharp singlet further upfield.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While specific published data for this compound is scarce, expected chemical shifts can be predicted. The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons would appear in the typical range of 120-150 ppm, with carbons attached to the nitro group and bromine being significantly affected. The methyl carbon of the ester would be the most upfield signal, typically around 50-55 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.50 | s (singlet) | - |

| H-5 | 8.21 | dd (doublet of doublets) | 8.4, 2.1 |

| H-6 | Not reported | d (doublet) | ~8.4 |

| -OCH₃ | Not reported | s (singlet) | - |

| Data derived from available synthesis procedures and spectral data of related compounds. chemicalbook.comchemicalbook.com |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. scirp.org No complete, assigned experimental spectra for this compound are available in the surveyed literature. However, the expected characteristic vibrational frequencies can be reliably predicted based on the known absorption regions of its functional groups.

The most prominent peaks in the IR spectrum would include a strong absorption from the C=O (carbonyl) stretch of the ester group. chemicalbook.com The nitro group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The C-Br bond would produce a stretching vibration in the fingerprint region of the spectrum.

Table 2: Predicted Major Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Methyl Ester | C-H stretch (asymmetric & symmetric) | 2990 - 2850 |

| Ester | C=O stretch (carbonyl) | 1730 - 1715 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Nitro Group | N=O asymmetric stretch | 1550 - 1515 |

| Nitro Group | N=O symmetric stretch | 1360 - 1335 |

| Ester | C-O stretch | 1300 - 1150 |

| Aromatic Ring | C-H in-plane bend | 1225 - 950 |

| Aromatic Ring | C-H out-of-plane bend | 900 - 675 |

| Aryl-Halide | C-Br stretch | 680 - 515 |

| Frequencies are based on standard values and data from analogous compounds like Methyl 2-bromobenzoate (B1222928) and Methyl 4-bromo-3-nitrobenzoate. chemicalbook.comspectrabase.com |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, mass spectrometry reveals its molecular ion peak and characteristic fragmentation patterns, which are crucial for its identification and structural elucidation.

The exact mass of this compound is 258.94802 Da. nih.gov In a gas chromatography-mass spectrometry (GC-MS) analysis, the compound is typically ionized using techniques like electron impact (EI), which causes the molecule to lose an electron and form a molecular ion (M+). The resulting mass spectrum displays peaks corresponding to the intact molecular ion and various fragment ions produced by the subsequent decomposition of the molecular ion.

A study focused on the determination of potential genotoxic impurities in an anti-cancer drug substance utilized GC-MS in selective ion monitoring (SIM) mode for the quantification of several compounds, including a structural isomer, Methyl 2-bromomethyl-4-nitrobenzoate. wjpr.net For this related compound, a mass fragment of m/z 194 was selected for quantification. wjpr.net While this specific fragment belongs to an isomer, it highlights the type of fragmentation that can occur, likely involving the loss of the bromine atom or parts of the ester group. The molecular weight of this compound is 260.04 g/mol . nih.gov

The fragmentation of this compound itself would be expected to follow logical pathways based on its structure. Common fragmentation patterns for aromatic nitro compounds involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). The ester group can also fragment, for instance, through the loss of the methoxy (B1213986) group (•OCH3, 31 Da) or the entire methoxycarbonyl group (•COOCH3, 59 Da). The presence of the bromine atom, with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), would result in doublet peaks for any fragment containing the bromine, which is a key signature in the mass spectrum.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C8H6BrNO4 | nih.gov |

| Molecular Weight | 260.04 g/mol | nih.gov |

| Exact Mass | 258.94802 Da | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of chromophores, which are functional groups that absorb light in the UV-Vis range. tanta.edu.eg

The UV-Visible spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. libretexts.orgtanta.edu.eg The presence of both an electron-withdrawing nitro group (-NO2) and a bromo group (-Br), along with the methyl ester group (-COOCH3), influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

In general, benzene shows two primary absorption bands around 180-200 nm and a weaker, secondary band around 260 nm, all associated with the π-system of the ring. up.ac.za When substituents are added to the benzene ring, these bands can shift to longer wavelengths (a bathochromic or red shift) and their intensities can change. up.ac.za For disubstituted benzene derivatives, the position of the electronic transitions depends on the nature of the substituents and their relative positions on the ring. up.ac.za

For this compound, the nitro group and the ester group are strong chromophores. The nitro group, in particular, can also participate in n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. libretexts.org These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital.

While specific λmax values for this compound were not found in the search results, the spectra of related compounds provide insight. For instance, in multi-substituted benzene derivatives with two electron-withdrawing groups in a para position to each other, the primary band can shift to approximately 268 nm. up.ac.za Given the substitution pattern of this compound, it is expected to exhibit complex absorption bands in the UV region, likely with a primary band shifted to well above 200 nm and potentially a weaker, longer-wavelength absorption corresponding to n → π* transitions. The solvent used to record the spectrum can also influence the λmax values. rsc.org

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region |

| π → π | π (aromatic ring) → π (aromatic ring) | > 200 nm |

| n → π | n (nitro group) → π (aromatic ring/nitro group) | Longer wavelength, lower intensity |

Note: The expected wavelength regions are based on general principles of UV-Visible spectroscopy and data for related substituted benzenes.

Environmental and Toxicological Considerations of Nitroaromatic Compounds

Biodegradation Pathways of Nitroaromatic Compounds

Nitroaromatic compounds, including substances like Methyl 2-bromo-4-nitrobenzoate, are recognized for their persistence in the environment and potential toxicity. nih.govnih.gov Their breakdown is primarily driven by microbial activity, with microorganisms employing various metabolic strategies to degrade these compounds.

The initial and critical step in the microbial breakdown of many nitroaromatic compounds is the reduction of the nitro group (–NO2). magtech.com.cnnih.gov This process can happen in both the presence and absence of oxygen. mdpi.com Under aerobic conditions, certain bacteria can initiate degradation through the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring, ultimately leading to its cleavage. nih.gov

A primary mechanism involves enzymes known as nitroreductases, which are found in a wide array of bacteria and fungi. mdpi.com These enzymes facilitate the reduction of the nitro group. The reduction of the nitro group can form intermediate compounds that are then more easily broken down. nih.gov For example, the reduction of nitrobenzene (B124822) can produce nitrosobenzene, phenylhydroxylamine, and aniline, which are subsequently degraded. nih.gov

Furthermore, some bacteria have evolved other strategies to deal with nitroaromatic compounds. These include the use of monooxygenase enzymes that add a single oxygen atom to remove the nitro group from nitrophenols, or the reduction of the aromatic ring itself. nih.gov The specific pathway utilized often depends on the particular microorganism and the structure of the nitroaromatic compound. nih.gov

The fate of nitroaromatic compounds in the environment is governed by a complex interplay of physical, chemical, and biological factors. cswab.org Their stability in soil and water is a significant environmental issue. nih.gov The structure of the compound, type of soil, pH, temperature, and the presence of suitable microbial populations all influence its environmental persistence. nih.gov

The presence of the electron-withdrawing nitro group can render the aromatic ring more resistant to oxidative degradation, contributing to the persistence of these compounds, especially in aerobic environments. nih.gov The positioning of different chemical groups on the aromatic ring also impacts how readily they are degraded. nih.gov

Due to their persistence, nitroaromatic compounds can accumulate in various environmental compartments. They have the potential to leach into groundwater and adsorb to soil particles. cdc.gov Their generally low volatility means they are not easily removed from the environment through evaporation. researchgate.net This persistence underscores the importance of understanding their degradation pathways to develop effective bioremediation techniques. nih.govslideshare.net

Monitoring and Analytical Methods for Environmental Contaminants

Detecting and quantifying nitroaromatic compounds in environmental samples often demands highly sensitive analytical methods due to their low concentrations. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and frequently used technique for this purpose. researchgate.net

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase within the chromatographic column. As each separated component exits the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical "fingerprint" for identification. The intensity of the ion signal is proportional to the concentration of the compound, enabling quantification. The high selectivity and sensitivity of GC-MS make it a preferred method for analyzing trace levels of nitroaromatic compounds in complex matrices like soil and water. mdpi.comdntb.gov.ua

Table 1: Typical GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 230–270 °C researchgate.net |

| Oven Temperature Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detector | Electron Multiplier |

Beyond GC-MS, various other chromatographic and spectrometric techniques are utilized for the analysis of nitroaromatic compounds in environmental samples. researchgate.net The selection of a particular method is often dictated by the specific compound of interest, the sample matrix, and the required level of sensitivity. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone of chromatographic analysis. chrom-china.com Unlike GC, HPLC is well-suited for the analysis of non-volatile and thermally unstable compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase, and separation occurs based on the differential partitioning of the components between these two phases. HPLC is frequently coupled with a UV-Vis or Diode Array Detector (DAD) for the detection of nitroaromatic compounds, which typically absorb light in the ultraviolet-visible range. epa.govusgs.gov For even greater sensitivity and specificity, HPLC can be interfaced with a mass spectrometer (LC-MS). researchgate.net

Spectrometric methods like UV-Visible Spectroscopy can serve as a preliminary screening tool for the presence of nitroaromatic compounds. However, this method generally offers lower selectivity compared to chromatographic techniques, as it can be affected by interference from other compounds in the sample that absorb light at similar wavelengths. acs.org

Table 2: Comparison of Analytical Techniques for Nitroaromatic Compounds

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. researchgate.net | High sensitivity and selectivity, provides structural information. nih.gov | Requires volatile and thermally stable analytes. mdpi.com |

| HPLC-UV/DAD | Separation by liquid chromatography, detection by UV-Vis absorption. epa.gov | Suitable for non-volatile compounds, relatively low cost. | Lower sensitivity and selectivity compared to MS. |

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. researchgate.net | High sensitivity and selectivity for a broad range of compounds. | Higher cost and operational complexity. |

| UV-Vis Spectroscopy | Measurement of light absorption. acs.org | Simple and rapid for initial screening. | Low selectivity, susceptible to interference. acs.org |

Future Research Directions and Emerging Applications

Development of Highly Selective and Sustainable Synthetic Methodologies

The future of synthesizing derivatives from Methyl 2-bromo-4-nitrobenzoate is increasingly geared towards green and highly selective chemistry. Traditional methods for producing nitroaromatic compounds often involve harsh conditions and generate significant waste. rsc.org Modern research aims to overcome these challenges.

Key areas of development include:

Catalytic C-H Functionalization : Palladium-catalyzed C-H functionalization is a powerful tool that allows for the direct modification of the benzoic acid core. cas.cnacs.org This provides a step-economical route to new derivatives. Research is ongoing to develop new directing groups and catalysts that can achieve high regioselectivity, enabling functionalization at specific positions on the aromatic ring with minimal byproducts. cas.cnnih.gov For instance, ruthenium-catalyzed reactions have shown the ability to selectively produce different products, such as alkylated derivatives or phthalides, simply by adjusting the reaction conditions. acs.org

Green Chemistry Principles : The application of green chemistry principles is a major trend. This includes the use of environmentally benign oxidants like molecular oxygen, the development of recyclable catalysts, and the replacement of traditional organic solvents with more sustainable alternatives such as ionic liquids. numberanalytics.com Research into scalable and sustainable continuous-flow processes for reactions like nitration demonstrates a move towards safer and more efficient industrial production. rsc.org

A selective and scalable four-step synthesis starting from 1-fluoro-2-nitrobenzene (B31998) derivatives highlights a reliable method for creating complex triazole-containing benzoic acids, which are of high interest in pharmaceutical development. researchgate.netsci-hub.se

Exploration of Novel Therapeutic and Agrochemical Targets for this compound Derivatives

The structural motifs present in this compound serve as a crucial starting point for the discovery of new drugs and agrochemicals. Nitroaromatic compounds are precursors to a wide range of bioactive molecules, including components of antipsychotics, analgesics, and various pesticides. nih.gov

Therapeutic Targets: Derivatives of this compound are being actively investigated for a range of medical applications.

Oncology : In a recent study, derivatives were synthesized as part of the discovery of potent STING (stimulator of interferon genes) agonists, which can activate the innate immune system to fight cancer. The synthesis started with commercially available methyl 4-bromo-2-nitrobenzoate. acs.org

Enzyme Inhibition : Related aminobenzoate derivatives have been studied as potential inhibitors of glutathione-related enzymes, which are involved in cellular defense and detoxification systems. researchgate.net Other research has focused on designing inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for treating type 2 diabetes and obesity.

Agrochemical Targets: The development of new pesticides is another promising avenue.

Novel meta-diamide compounds containing sulfide (B99878) derivatives have been designed and synthesized from starting materials like methyl 2-fluoro-3-nitrobenzoate, showing potential as new pesticides. mdpi.com The diverse functional groups that can be introduced onto the benzoate (B1203000) scaffold allow for the fine-tuning of activity against various agricultural pests. nih.gov

| Derivative Class | Potential Application | Therapeutic/Agrochemical Target |

| Pyridazine Derivatives | Cancer Therapy | STING (Stimulator of interferon genes) Agonist |

| Meta-diamide Sulfide Derivatives | Agrochemical | Potential Pesticides |

| Methyl Salicylate Derivatives | Diabetes, Obesity | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors |

| Methyl 4-aminobenzoate (B8803810) Derivatives | Drug Development | Glutathione Reductase (GR) and Glutathione S-transferase (GST) Inhibitors |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement for producing pharmaceutical intermediates like those derived from this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. vapourtec.combeilstein-journals.org

Key advantages and research directions include:

Enhanced Safety and Efficiency : Reactions such as nitration are often highly exothermic and can be hazardous in large-scale batch reactors. vapourtec.com Continuous-flow microreactors provide excellent heat transfer and mixing, leading to higher yields, better selectivity, and a significantly improved safety profile. rsc.orgtn-sanso.co.jp

Automation and High-Throughput Synthesis : Automated synthesis platforms are being developed that combine flow chemistry with solid-phase synthesis (SPS-flow). nus.edu.sgspringernature.com These systems allow for the rapid, reliable, and automated production of small molecules and active pharmaceutical ingredients (APIs). kit.eduresearchgate.net Such platforms can accelerate the drug discovery process by enabling the quick generation of libraries of derivatives for screening. springernature.com The goal is to create universal, reconfigurable systems that can perform a variety of chemical transformations with minimal human intervention. nih.gov

Advanced Computational Design and Predictive Modeling for New this compound Derivatives